molecular formula C20H16ClFN4 B2442062 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877804-15-4

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2442062
CAS No.: 877804-15-4
M. Wt: 366.82
InChI Key: YKLDWFCHYKQWKN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H16ClFN4 and its molecular weight is 366.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds structurally related to "3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine," which exhibited significant antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents. These findings highlight the therapeutic potential of these compounds in treating various bacterial infections and cancers Hafez, El-Gazzar, & Al-Hussain, 2016.

Anti-Mycobacterial Activity

Sutherland et al. (2022) reported the design and synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives of the target compound. These were studied for their structure-activity relationships against Mycobacterium tuberculosis (M.tb). Some derivatives demonstrated potent in vitro growth inhibition of M.tb, showcasing their potential as inhibitors of M.tb and indicating their relevance in developing new treatments for tuberculosis Sutherland et al., 2022.

Anti-inflammatory and Analgesic Activities

Farag et al. (2012) explored the synthesis of novel quinazolinone derivatives with structural similarities to the compound , assessing their anti-inflammatory and analgesic activities. These derivatives were evaluated for their potential in treating inflammation and pain, contributing to the understanding of the compound's utility in developing new anti-inflammatory and analgesic medications Farag et al., 2012.

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated them for their antimicrobial and insecticidal activities. The study demonstrates the compound's and its derivatives' effectiveness against specific bacterial strains and pests, suggesting their potential application in developing new antimicrobial and insecticidal agents Deohate & Palaspagar, 2020.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)19(13(2)25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDWFCHYKQWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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